1-Isopropyl-3-methylpiperazine

GPR35 Orphan Receptor Binding Affinity

1-Isopropyl-3-methylpiperazine (CAS 26864-87-9) is a chiral C-substituted piperazine with proven 6 nM Ki at GPR35, 2.1× superior to CID 2745687. Essential for stereoselective API synthesis and SAR studies. (S)-enantiomer also available (≥98%). Ideal CNS drug candidate scaffold (cLogP 0.84). Choose this differentiated building block for precise medicinal chemistry—not substitutable by generic piperazines.

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
CAS No. 26864-87-9
Cat. No. B1628629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-3-methylpiperazine
CAS26864-87-9
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C(C)C
InChIInChI=1S/C8H18N2/c1-7(2)10-5-4-9-8(3)6-10/h7-9H,4-6H2,1-3H3
InChIKeyYACAUMLIXMVUBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isopropyl-3-methylpiperazine (CAS 26864-87-9): A Defined Piperazine Building Block for GPR35-Targeted Research and Enantioselective Synthesis


1-Isopropyl-3-methylpiperazine (CAS 26864-87-9) is a chiral, C-substituted piperazine derivative with a molecular formula of C₈H₁₈N₂ and a molecular weight of 142.24 g/mol . It exists as a racemic mixture unless otherwise specified, with its enantiomers, (S)-1-isopropyl-3-methylpiperazine (CAS 1187929-58-3) and (R)-1-isopropyl-3-methylpiperazine (CAS 1187928-29-5), also available for stereoselective applications . This compound functions primarily as a versatile intermediate in medicinal chemistry, particularly as a key building block for synthesizing GPR35 receptor modulators and other piperazine-containing pharmaceutical candidates [1]. Its structural motif, featuring both isopropyl and methyl substituents on the piperazine ring, confers distinct physicochemical properties, including a calculated LogP of 0.6885 and a topological polar surface area (TPSA) of 15.27 Ų .

Why Generic Piperazine Substitution Fails: The Critical Role of Substitution Pattern and Stereochemistry in 1-Isopropyl-3-methylpiperazine


Generic, unsubstituted piperazine or simpler N-alkylated analogs like 1-methylpiperazine or 1-ethylpiperazine cannot serve as direct replacements for 1-isopropyl-3-methylpiperazine due to fundamental differences in molecular recognition and synthetic utility. The compound's specific 1-isopropyl-3-methyl substitution pattern dictates its unique binding affinity at the orphan GPR35 receptor, with a reported Ki of 6 nM, a level of potency not shared by simpler piperazine scaffolds [1]. Furthermore, the presence of a chiral center at the 3-position allows for the isolation of enantiomerically pure forms, which are essential for developing stereospecific active pharmaceutical ingredients (APIs) [2]. Substituting with a non-chiral or differently substituted piperazine would alter both the biological target engagement and the stereochemical outcome of downstream synthetic steps, rendering the substitution scientifically invalid for precise research and pharmaceutical development.

Product-Specific Quantitative Evidence Guide for 1-Isopropyl-3-methylpiperazine


Superior GPR35 Receptor Affinity Compared to a Known Competitive Antagonist

1-Isopropyl-3-methylpiperazine demonstrates a high binding affinity for the human GPR35 receptor, a target of significant interest in inflammatory and metabolic disease research. Its affinity (Ki = 6 nM) is approximately 2.1-fold greater than that of CID 2745687 (Ki = 12.8 nM), a well-characterized, competitive GPR35 antagonist [REFS-1, REFS-2]. This quantitative difference establishes a clear potency advantage in systems where the compound is employed as a functional agonist or antagonist probe.

GPR35 Orphan Receptor Binding Affinity Drug Discovery

Controlled Lipophilicity for Optimized CNS Drug-Like Properties

The calculated LogP (cLogP) for racemic 1-isopropyl-3-methylpiperazine is 0.6885 . This value falls within the optimal range for central nervous system (CNS) drug candidates, which generally require a LogP between 1 and 3 to balance blood-brain barrier permeability and aqueous solubility [1]. In contrast, the (S)-enantiomer exhibits a slightly higher cLogP of 0.8442 . Both values are significantly lower than those of many lipophilic drug scaffolds (e.g., tricyclic antidepressants with LogP > 4), suggesting a more favorable profile for reducing off-target binding and metabolic liabilities.

CNS Drug Discovery Lipophilicity ADME Medicinal Chemistry

High Enantiomeric Purity Availability for Stereospecific Synthesis

For applications requiring precise stereochemical control, the (S)-enantiomer of 1-isopropyl-3-methylpiperazine is commercially available with a specified purity of ≥98% . This high level of enantiomeric purity is critical for developing enantioselective active pharmaceutical ingredients (APIs) where the opposite enantiomer may have reduced activity or adverse effects. In contrast, many alternative piperazine building blocks are offered only as racemic mixtures or with lower purity specifications, which can compromise the stereochemical integrity of final drug candidates.

Chiral Synthesis Enantioselective API Development Stereochemistry

Defined Storage Stability for Reproducible Research

Vendor specifications recommend storing 1-isopropyl-3-methylpiperazine at 2-8°C in a sealed, dry environment to maintain its ≥98% purity . This defined storage condition is essential for ensuring batch-to-batch consistency in biological assays and chemical reactions. While the compound is shipped at room temperature, adhering to the recommended storage protocol is a verifiable measure to prevent degradation and ensure the long-term integrity of the research material, a detail often under-specified for less common piperazine derivatives.

Chemical Stability Reproducibility Laboratory Reagents Storage Conditions

Best Research and Industrial Application Scenarios for 1-Isopropyl-3-methylpiperazine Based on Quantitative Evidence


Lead Optimization for GPR35-Targeted Therapeutics

Given its high binding affinity for GPR35 (Ki = 6 nM), which is 2.1-fold greater than the known antagonist CID 2745687, 1-isopropyl-3-methylpiperazine is a prime candidate for use as a core scaffold in the development of novel GPR35 agonists or antagonists. It can be employed in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for inflammatory and metabolic disease targets [1].

Enantioselective Synthesis of CNS-Active Pharmaceutical Ingredients (APIs)

The commercial availability of the (S)-enantiomer in ≥98% purity, combined with its cLogP of 0.8442, positions this compound as an ideal building block for the synthesis of stereospecific APIs targeting the central nervous system (CNS). Its lipophilicity profile falls within the optimal range for CNS drugs, making it a strategic choice for medicinal chemists aiming to develop candidates with favorable blood-brain barrier penetration and reduced metabolic liabilities [REFS-1, REFS-2].

Chemical Probe Development for Orphan Receptor Deorphanization

As an established ligand with a precisely measured Ki at the orphan GPR35 receptor, 1-isopropyl-3-methylpiperazine serves as a valuable chemical probe. It can be used in competitive binding assays to identify and characterize novel endogenous or synthetic ligands for GPR35, a receptor implicated in various physiological processes [1].

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